Sitostenone
Overview
Description
Sitostenone is a naturally occurring steroid compound with the molecular formula C29H48O and a molecular weight of 412.6908 g/mol . It is also known by other names such as 4-Stigmasten-3-one , This compound , and Δ4-Sitosterol-3-one . This compound is a derivative of β-sitosterol , a common plant sterol, and is known for its various biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sitostenone can be synthesized through the biotransformation of β-sitosterol using microbial cells. One such method involves the use of Rhodococcus erythropolis IEGM 90 cells to catalyze the formation of stigmast-4-en-3-one from β-sitosterol . The process is optimized in the presence of n-hexadecane and palmitic acid , achieving a maximum formation of 93.4% .
Industrial Production Methods: Industrial production of stigmast-4-en-3-one typically involves the chemical reprocessing of lumber mill wastes to obtain β-sitosterol, which is then biotransformed into stigmast-4-en-3-one . This method is preferred due to its high degree of regio- and stereoselectivity, making it more efficient than traditional chemical synthesis methods.
Chemical Reactions Analysis
Types of Reactions: Sitostenone undergoes various chemical reactions, including:
Oxidation: Conversion to .
Reduction: Formation of .
Substitution: Reactions involving the replacement of functional groups.
Common Reagents and Conditions:
Oxidation: Typically involves reagents like or .
Reduction: Commonly uses or .
Substitution: Often employs like or .
Major Products Formed:
- Stigmast-4-en-6β-ol-3-one
- Stigmast-4-en-3-ol
- Various substituted derivatives
Scientific Research Applications
Sitostenone has a wide range of applications in scientific research, including:
- Chemistry: Used as an intermediate in the synthesis of other steroid compounds .
- Biology: Studied for its role in plant metabolism and its effects on various biological pathways .
- Medicine: Investigated for its potential hypoglycemic activity and its use in the treatment of androgen-dependent diseases such as benign prostatic hyperplasia .
- Industry: Utilized in the production of pharmaceuticals and nutraceuticals due to its biological activities .
Mechanism of Action
Sitostenone exerts its effects through various molecular targets and pathways. For instance, it has been shown to possess hypoglycemic activity by significantly reducing postprandial blood glucose concentrations . Additionally, it induces apoptosis and ferroptosis in liver cancer cells by downregulating E2F1 and upregulating p53 . These actions highlight its potential therapeutic applications in diabetes and cancer treatment.
Comparison with Similar Compounds
Sitostenone is similar to other steroid compounds such as:
- Stigmast-4-en-6β-ol-3-one
- 3-Hydroxystigmast-5-en-7-one
- Androst-4-en-3-one
Uniqueness: this compound stands out due to its high degree of regio- and stereoselectivity in biotransformation processes, making it more efficient for industrial applications . Additionally, its diverse biological activities, including hypoglycemic and anticancer properties, make it a compound of significant interest in scientific research .
Biological Activity
Sitostenone, also known as β-sitostenone or stigmasta-4-en-3-one, is a steroid compound that has garnered attention for its diverse biological activities. This article synthesizes findings from various studies, highlighting the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound.
Chemical Structure and Properties
This compound is classified as a C29-steroid with the molecular formula and a molecular weight of 426.68 g/mol. Its structure is characterized by a stigmastane backbone, which is common among phytosterols. The compound has been isolated from several plant sources, including Eucalyptus deglupta and Xanthium sibiricum .
1. Antioxidant Activity
This compound exhibits significant antioxidant properties, which have been demonstrated in various in vitro studies. It helps mitigate oxidative stress by scavenging free radicals and enhancing the body's antioxidant defenses. This activity is crucial in preventing cellular damage associated with chronic diseases .
2. Anti-Cancer Properties
Research indicates that this compound possesses anti-tumor activities. It has been shown to inhibit the growth of cancer cells through multiple mechanisms:
- Inhibition of Tyrosinase Activity: this compound reduces melanin production, which is linked to its anti-melanogenic properties .
- Induction of Apoptosis: The compound promotes programmed cell death in cancer cells, thereby reducing tumor proliferation .
3. Anti-Inflammatory Effects
This compound demonstrates anti-inflammatory properties by modulating inflammatory pathways. It inhibits the secretion of pro-inflammatory cytokines and enzymes, contributing to its potential use in treating inflammatory conditions .
4. Endocrine Modulation
The compound has shown promise in treating androgen-dependent diseases, such as benign prostatic hyperplasia (BPH). Its ability to modulate hormone levels may provide therapeutic benefits for conditions influenced by androgen activity .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Key Enzymes: this compound inhibits enzymes like tyrosinase, which plays a critical role in melanin biosynthesis and cancer cell proliferation .
- Regulation of Signaling Pathways: It impacts various signaling pathways such as NF-κB and MAPK/ERK, which are involved in inflammation and cell survival .
- Antioxidant Defense Activation: By enhancing the activity of antioxidant enzymes, this compound helps protect cells from oxidative damage .
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
Properties
IUPAC Name |
(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h18-21,24-27H,7-17H2,1-6H3/t20-,21-,24+,25-,26+,27+,28+,29-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUVUHIUYGJBLGI-XJZKHKOHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H48O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50862519 | |
Record name | Stigmast-4-en-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50862519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1058-61-3, 67392-96-5 | |
Record name | Stigmast-4-en-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1058-61-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Stigmast-4-en-3-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001058613 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 24-Ethyl-4-cholesten-3-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067392965 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Stigmast-4-en-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50862519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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